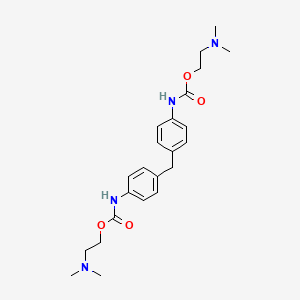
Bis(2-dimethylaminoethyl) 4,4'-methylenebis(N-phenylcarbamate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-dimethylaminoethyl) 4,4’-methylenebis(N-phenylcarbamate) is a chemical compound with the molecular formula C23H32N4O4 and a molecular weight of 428.536 g/mol . It is known for its unique structure, which includes two dimethylaminoethyl groups and a methylenebis(N-phenylcarbamate) core. This compound is primarily used in research and development settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-dimethylaminoethyl) 4,4’-methylenebis(N-phenylcarbamate) typically involves the reaction of 4,4’-methylenebis(N-phenylcarbamate) with 2-dimethylaminoethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions
Bis(2-dimethylaminoethyl) 4,4’-methylenebis(N-phenylcarbamate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylaminoethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various carbamate and amine derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Bis(2-dimethylaminoethyl) 4,4’-methylenebis(N-phenylcarbamate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of Bis(2-dimethylaminoethyl) 4,4’-methylenebis(N-phenylcarbamate) involves its interaction with specific molecular targets. The dimethylaminoethyl groups can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methylenebis(N-phenylcarbamate) core can also interact with various cellular pathways, affecting processes such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
- Ethyl N-phenyl carbamate
- 4,4’-Methylenebis(ethyl phenylcarbamate)
- 4,4’-Methylenebis(phenyl isocyanate)
Uniqueness
Bis(2-dimethylaminoethyl) 4,4’-methylenebis(N-phenylcarbamate) is unique due to its dual dimethylaminoethyl groups, which provide distinct chemical reactivity and biological interactions compared to similar compounds. This makes it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
3142-94-7 |
|---|---|
分子式 |
C23H32N4O4 |
分子量 |
428.5 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl N-[4-[[4-[2-(dimethylamino)ethoxycarbonylamino]phenyl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C23H32N4O4/c1-26(2)13-15-30-22(28)24-20-9-5-18(6-10-20)17-19-7-11-21(12-8-19)25-23(29)31-16-14-27(3)4/h5-12H,13-17H2,1-4H3,(H,24,28)(H,25,29) |
InChIキー |
VVCGWJVXIUOLJG-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



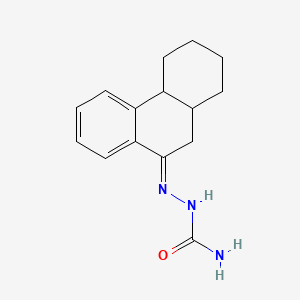

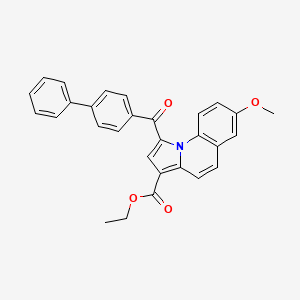
![1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol](/img/structure/B11944630.png)

![Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11944640.png)

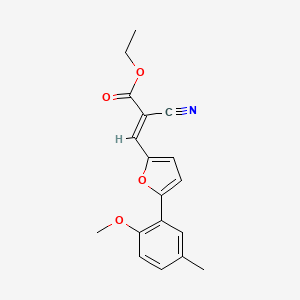
![11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one](/img/structure/B11944650.png)
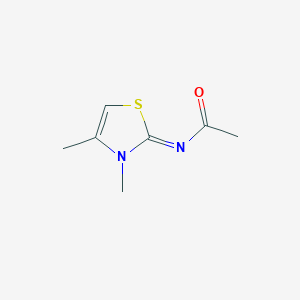


![3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione](/img/structure/B11944677.png)
